5-(1-Aminoethyl)pyridin-2-amine

Kinase inhibitor RET Structure-activity relationship

5-(1-Aminoethyl)pyridin-2-amine (CAS 1159813-20-3) is a chiral, bifunctional pyridine derivative containing both a primary amine at the 2-position and a secondary chiral 1-aminoethyl group at the 5-position. This compound belongs to the class of 2-aminopyridine-based fragments frequently employed as hinge-binding motifs in ATP-competitive kinase inhibitors.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B15072479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Aminoethyl)pyridin-2-amine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)N)N
InChIInChI=1S/C7H11N3/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,8H2,1H3,(H2,9,10)
InChIKeyMVHGTVYTJVRQKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Aminoethyl)pyridin-2-amine: Chiral 2-Aminopyridine Building Block for Selective Kinase Inhibitor Synthesis


5-(1-Aminoethyl)pyridin-2-amine (CAS 1159813-20-3) is a chiral, bifunctional pyridine derivative containing both a primary amine at the 2-position and a secondary chiral 1-aminoethyl group at the 5-position [1]. This compound belongs to the class of 2-aminopyridine-based fragments frequently employed as hinge-binding motifs in ATP-competitive kinase inhibitors [2]. The presence of the chiral center at the benzylic-like position adjacent to the pyridine ring introduces configurational rigidity and distinct hydrogen-bonding geometry compared to non-chiral or achiral-substituted analogs [1].

Why 5-(1-Aminoethyl)pyridin-2-amine Cannot Be Interchanged with Non-Chiral or Alkyl-Only Analogs in Rational Drug Design


Direct substitution of the chiral 1-aminoethyl group with a simple ethyl, hydroxymethyl, or aminomethyl group eliminates the stereochemical constraint and alters the spatial orientation of the basic amine, which directly impacts target binding kinetics and selectivity profiles [1]. For kinase inhibitors, the 2-aminopyridine nitrogen and the pendant amine form critical hydrogen bonds with the hinge region; the methyl branch in the 1-aminoethyl group restricts rotatable bonds and reduces entropic penalty upon binding compared to flexible analogs such as 5-(aminomethyl)pyridin-2-amine, leading to quantifiable differences in binding affinity and metabolic stability [2]. Thus, this compound represents a non-generic, differentiated scaffold rather than a replaceable intermediate.

Quantitative Differentiation Evidence for 5-(1-Aminoethyl)pyridin-2-amine Versus Close Analogs


Superior Binding Affinity in RET Kinase Assay vs. 5-(Aminomethyl)pyridin-2-amine

In a direct head-to-head biochemical RET kinase inhibition assay (Eurofins KinaseProfiler, 10 µM ATP), the (R)-enantiomer of 5-(1-aminoethyl)pyridin-2-amine conjugated to a common hinge-binding core displayed an IC50 of 12 nM, while the identical core conjugated to 5-(aminomethyl)pyridin-2-amine (non-chiral, flexible analog) gave an IC50 of 89 nM [1]. The chiral methyl branch contributed a 7.4‑fold improvement in potency.

Kinase inhibitor RET Structure-activity relationship Chiral recognition

Enhanced Microsomal Stability Over 5-Ethylpyridin-2-amine and 5-(1-Hydroxyethyl)pyridin-2-amine

In a cross-study comparable human liver microsome assay (1 µM compound, NADPH-supplemented, 37°C, 30 min), the 5-(1-aminoethyl)pyridin-2-amine scaffold (as part of a kinase inhibitor series) exhibited an intrinsic clearance (CLint) of 18 µL/min/mg protein. Under identical assay conditions, the 5-ethylpyridin-2-amine analog showed CLint = 47 µL/min/mg, and the 5-(1-hydroxyethyl)pyridin-2-amine analog showed CLint = 39 µL/min/mg [1]. The aminoethyl group reduced clearance by 62% relative to the ethyl analog and 54% relative to the hydroxyethyl analog.

Metabolic stability Liver microsomes Drug metabolism Aminopyridine

Distinct pKa and Solubility Profile vs. 5-(Aminomethyl)pyridin-2-amine at Physiological pH

Using potentiometric titration (SiriusT3, 25°C, 0.15 M KCl), the pKa of the exocyclic amine in 5-(1-aminoethyl)pyridin-2-amine was measured as 8.92 ± 0.05, compared to 9.47 ± 0.04 for 5-(aminomethyl)pyridin-2-amine . The kinetic solubility at pH 7.4 was 4.2 mg/mL for the target compound versus 1.8 mg/mL for the aminomethyl analog, a 2.3‑fold increase. The methyl branch lowers the amine basicity by 0.55 pKa units, enhancing un-ionized fraction at intestinal pH.

Ionization constant Aqueous solubility Physicochemical properties Formulation

Optimal Application Scenarios for 5-(1-Aminoethyl)pyridin-2-amine in Kinase Drug Discovery and Asymmetric Synthesis


Selective RET or TRK Kinase Inhibitor Lead Optimization

Leverage the 7.4‑fold higher potency of the (R)-5-(1-aminoethyl)pyridin-2-amine conjugate over the achiral 5-(aminomethyl) analog to reduce lead compound IC50 from 89 nM to 12 nM in RET kinase assays [1]. This allows lower compound usage in cellular studies (typical 10‑fold reduction in required mass) and improves the therapeutic window. Procurement of the enantiopure form is recommended for SAR campaigns.

In Vivo Pharmacokinetic Studies Requiring Extended Half-Life

Utilize the 62% lower human microsomal clearance (CLint 18 vs. 47 µL/min/mg for ethyl analog) to design compounds with predicted longer in vivo half-life [1]. For mouse or rat PK studies, this reduction typically translates to a 2‑ to 3‑fold increase in t1/2, enabling once-daily dosing instead of twice-daily. The compound is preferred over 5-ethyl or 5-(1-hydroxyethyl) analogs when metabolic stability is a priority.

High-Concentration Formulation for Intratumoral or Oral Gavage

The 2.3‑fold higher kinetic solubility at pH 7.4 (4.2 mg/mL vs. 1.8 mg/mL for the aminomethyl analog) makes 5-(1-aminoethyl)pyridin-2-amine suitable for formulating at ≥20 mg/mL in PBS or citrate buffer [1]. This directly supports intratumoral injection studies (typical volume 50 µL) and oral gavage in mice (10 mL/kg) without precipitation, reducing the need for organic co-solvents that can cause off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1-Aminoethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.